rac-N-Desmethyl Bedaquiline-d6 is a stable isotope-labeled derivative of N-Desmethyl Bedaquiline, which is an important metabolite of Bedaquiline, a drug used in the treatment of multidrug-resistant tuberculosis. The "d6" designation indicates that this compound contains six deuterium atoms, enhancing its utility in mass spectrometry and other analytical techniques for precise quantification. This compound plays a significant role in pharmacokinetic studies and drug metabolism research.
N-Desmethyl Bedaquiline is classified as a pharmaceutical compound primarily used in anti-tuberculosis therapy. The racemic form, rac-N-Desmethyl Bedaquiline-d6, serves as a stable isotope standard for analytical applications. Its molecular formula is , and it has a molecular weight of approximately 547.53 g/mol .
The synthesis of rac-N-Desmethyl Bedaquiline-d6 typically involves several steps that include the modification of the parent Bedaquiline structure to incorporate deuterium atoms. One common method for synthesizing deuterated compounds is through the use of deuterated reagents during the chemical reactions involved in the synthesis process.
The molecular structure of rac-N-Desmethyl Bedaquiline-d6 can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 547.53 g/mol |
Isotope Composition | 6 Deuterium atoms |
The chemical reactions involving rac-N-Desmethyl Bedaquiline-d6 are primarily focused on its role in metabolic studies and drug interactions.
In vitro studies have shown that N-desmethyl-Bedaquiline is metabolized predominantly via the CYP3A4 pathway, which significantly influences its pharmacokinetics .
The mechanism of action for rac-N-Desmethyl Bedaquiline-d6 mirrors that of its parent compound, Bedaquiline. It acts primarily by inhibiting mycobacterial ATP synthase, which is crucial for energy production in Mycobacterium tuberculosis.
rac-N-Desmethyl Bedaquiline-d6 has several scientific applications:
rac-N-Desmethyl Bedaquiline-d6 (C31H23D6BrN2O2; MW: 547.52–547.53 g/mol) features a complex polycyclic structure with strategic deuterium labeling [1] [4]. The molecule comprises three key units:
The six deuterium atoms are distributed equally between two sites:
This precise labeling creates a mass shift of +6 Da compared to the non-deuterated analog, confirmed by accurate mass spectrometry (measured m/z: 546.18) [1] [4]. The isotopic purity typically exceeds 98%, ensuring minimal protium contamination that could interfere with mass spectrometric applications [6].
Table 1: Deuterium Labeling Positions in rac-N-Desmethyl Bedaquiline-d6
Functional Group | Position | Deuteration Sites | Mass Contribution |
---|---|---|---|
Methoxy group | Quinoline C2 | -OCD3 | +3 Da |
Methylamino group | Butyl side chain | -NCD3 | +3 Da |
Total deuterium atoms | - | 6 | +6 Da |
The "rac-" prefix denotes the racemic nature of this compound, containing a 1:1 mixture of (1R,2S) and (1S,2R) diastereomers [6] [10]. This racemization originates from the chiral centers at:
Analytical differentiation of diastereomers requires chiral chromatography, as conventional reverse-phase HPLC cannot resolve the enantiomers [4]. The deuterium labeling does not alter the stereochemical properties but introduces subtle chromatographic retention time differences (ΔRt ≈ 0.2–0.5 min) compared to non-deuterated analogs due to isotopic effects [4] [6]. This property is exploited in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where co-elution with protiated analytes enables precise internal standardization while distinct mass spectral signatures prevent ion overlap [4].
rac-N-Desmethyl Bedaquiline-d6 exhibits marked lipophilicity (calculated LogP: 7.13) [9], consistent with these solubility characteristics:
This solubility profile necessitates formulation with solubilizing agents (e.g., 0.5% carboxymethylcellulose sodium or PEG-300) for biological studies [9]. The deuterium substitution does not significantly alter solubility compared to non-deuterated analogs, as isotopic effects primarily influence vibrational frequencies rather than intermolecular interactions [8].
Stability studies reveal critical handling constraints:
Table 2: Stability Profile of rac-N-Desmethyl Bedaquiline-d6
Condition | Stability Outcome | Recommended Handling |
---|---|---|
Temperature | ||
-80°C (DMSO solution) | Stable ≥6 months | Aliquot solutions; avoid freeze-thaw cycles |
-20°C (solid) | Stable ≥2 years | Desiccated environment |
25°C (solid) | ≤5% degradation/week | Limit exposure during weighing |
pH | ||
pH 2–3 | Rapid degradation (t1/2 <24 hr) | Avoid acidic buffers |
pH 7.4 | Stable >1 month | Suitable for biological assays |
pH 10 | Deuterium exchange at methyl groups | Limit exposure to bases |
Deuterium kinetic isotope effects confer marginal stability enhancements at methyl positions (C-D bond dissociation energy ≈465 kJ/mol vs. C-H ≈413 kJ/mol), reducing oxidative N-demethylation rates by 15–30% compared to protiated analogs [4] [10]. This property is particularly advantageous for long-term intracellular pharmacokinetic studies where metabolite interconversion could compromise data accuracy [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: